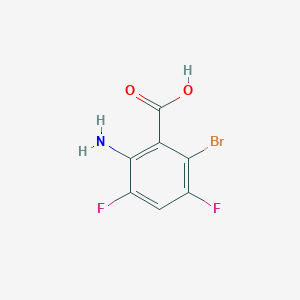

2-Amino-6-bromo-3,5-difluorobenzoic acid

Beschreibung

Contextual Significance of Halogenated Aminobenzoic Acid Scaffolds

Halogenated aminobenzoic acids are a class of compounds that have garnered considerable attention in drug discovery and materials science. ijpsjournal.comnih.govsemanticscholar.orgresearchgate.netekb.eg The incorporation of halogen atoms, such as fluorine, chlorine, and bromine, into the aminobenzoic acid scaffold can profoundly influence the molecule's physicochemical and biological properties. ijpsjournal.comnih.govsemanticscholar.orgresearchgate.netekb.eg

The introduction of halogens can modulate a molecule's lipophilicity, which affects its ability to cross cell membranes, and can also influence its metabolic stability, thereby prolonging its therapeutic effect. nih.gov Furthermore, halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can play a crucial role in the binding of a drug molecule to its biological target. nih.gov

Anthranilic acid and its derivatives serve as versatile precursors for the synthesis of a wide array of bioactive molecules, including anti-inflammatory agents, anticancer drugs, and antivirals. ijpsjournal.comnih.govsemanticscholar.orgresearchgate.netekb.eg The strategic placement of halogen substituents on the anthranilic acid core allows for the fine-tuning of the electronic and steric properties of the resulting molecules, enabling the optimization of their pharmacological profiles. nih.gov

Academic Research Landscape and Significance of 2-Amino-6-bromo-3,5-difluorobenzoic acid

While dedicated academic studies on the synthesis and characterization of this compound are not extensively documented in publicly available literature, its importance is highlighted by its use as a key intermediate in the synthesis of high-value research compounds.

A notable application of this compound is its use as a starting material in the synthesis of modulators of KRAS G12D. justia.com The KRAS protein is a crucial signaling molecule, and mutations in the KRAS gene are among the most common drivers of human cancers. justia.com Specifically, the G12D mutation is a frequent oncogenic driver for which the development of effective inhibitors is a major goal in cancer therapy.

In a recent patent application, this compound is described as a key building block for the construction of novel compounds designed to target the KRAS G12D mutant protein. justia.com This underscores the compound's significance in the ongoing effort to develop new and effective treatments for cancer. The specific arrangement of the amino, bromo, and difluoro substituents on the benzoic acid ring is likely critical for the subsequent chemical transformations and for the final biological activity of the target molecules.

The availability of polysubstituted building blocks like this compound is crucial for the exploration of new chemical space in drug discovery. As researchers continue to tackle challenging biological targets, the demand for such unique and well-defined chemical scaffolds is expected to grow, further solidifying the importance of this and related compounds in the future of medicinal chemistry.

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H4BrF2NO2 |

|---|---|

Molekulargewicht |

252.01 g/mol |

IUPAC-Name |

2-amino-6-bromo-3,5-difluorobenzoic acid |

InChI |

InChI=1S/C7H4BrF2NO2/c8-5-2(9)1-3(10)6(11)4(5)7(12)13/h1H,11H2,(H,12,13) |

InChI-Schlüssel |

YFLKVPLGEBMTCO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=C(C(=C1F)Br)C(=O)O)N)F |

Herkunft des Produkts |

United States |

Computational Chemistry and Theoretical Investigations of 2 Amino 6 Bromo 3,5 Difluorobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the study of molecular properties from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a leading method in computational chemistry for studying the ground state properties of molecules. slideshare.netyoutube.com Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for medium to large-sized molecules, including halogenated benzoic acid derivatives. researchgate.netresearchgate.net

For 2-Amino-6-bromo-3,5-difluorobenzoic acid, DFT calculations are employed to determine its optimized molecular geometry, total energy, dipole moment, and the distribution of electronic charge. A common functional used for such organic molecules is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netresearchgate.net Studies on similar substituted benzoic acids have demonstrated that DFT methods can reliably predict structural and electronic properties. researchgate.netchemrxiv.org The ground state properties determined through these calculations are essential for understanding the molecule's stability and intermolecular interactions.

Table 1: Representative Ground State Properties Calculated by DFT This table illustrates the typical ground state properties that are determined via DFT calculations for a molecule like this compound. The values are representative and would be specifically calculated in a dedicated computational study.

| Property | Description |

|---|---|

| Total Energy | The total electronic energy of the molecule in its lowest energy state (Hartrees). |

| Dipole Moment | The measure of the net molecular polarity (Debye). |

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. numberanalytics.comdokumen.pub For halogenated aromatic systems like this compound, the selection of an appropriate basis set is particularly important. The presence of electronegative halogen atoms (bromine and fluorine) and lone pairs requires basis sets that can accurately describe electron polarization and diffuse electron density.

Pople-style basis sets, such as 6-311++G(d,p), are frequently used for these types of molecules. researchgate.netresearchgate.net The components of this nomenclature signify:

6-311G : A split-valence triple-zeta basis set, providing flexibility for valence electrons.

++ : The inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are crucial for describing anions and weak, long-range interactions.

(d,p) : The addition of polarization functions (d-functions on heavy atoms, p-functions on hydrogen) to allow for non-spherical distortion of electron clouds, which is essential for accurate bonding description. slideshare.net

The performance of a basis set is evaluated by its ability to reproduce experimental data or results from higher-level calculations. For halogen-containing compounds, inadequate basis sets can lead to significant errors in calculated geometries and energies. acs.org Therefore, using extended basis sets with both polarization and diffuse functions is standard practice for achieving reliable results in studies of halogenated aromatic compounds. researchgate.net

DFT calculations are used to perform geometry optimization, a process that locates the minimum energy structure of a molecule. slideshare.net For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

The conformational preferences of the molecule are largely dictated by the orientation of the amino (-NH₂) and carboxylic acid (-COOH) groups relative to the benzene (B151609) ring and to each other. Intramolecular hydrogen bonding between the amino group's hydrogen and the carboxylic group's oxygen, or vice versa, can significantly influence the most stable conformation. The steric hindrance and electronic effects of the bulky bromine atom and the highly electronegative fluorine atoms also play a crucial role in determining the final geometry. acs.org Computational studies on similar molecules, such as 2-amino-5-bromobenzoic acid, have explored such intramolecular interactions. slideshare.netdergipark.org.tr

Table 2: Key Geometric Parameters Predicted by DFT This table shows examples of the types of geometric parameters that would be calculated. The values are for illustrative purposes.

| Parameter | Description |

|---|---|

| C-Br Bond Length | The distance between the carbon atom of the ring and the bromine atom (Å). |

| C-F Bond Length | The distance between the carbon atoms of the ring and the fluorine atoms (Å). |

| C-N Bond Length | The distance between the carbon atom of the ring and the nitrogen atom of the amino group (Å). |

| O-H Bond Length | The distance between the oxygen and hydrogen atoms of the carboxylic acid group (Å). |

| C-C-N-H Dihedral Angle | The torsional angle describing the orientation of the amino group relative to the ring. |

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The analysis of these orbitals, particularly the frontier orbitals, is fundamental to predicting chemical reactivity. youtube.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. nih.gov The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity. researchgate.net

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Such molecules are often described as "soft."

A large HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity, as more energy is needed for excitation. These molecules are described as "hard."

DFT calculations provide the energies of these frontier orbitals. acs.org For this compound, the energies would be influenced by the electron-donating amino group and the electron-withdrawing halogen and carboxylic acid groups.

Table 3: Frontier Orbital Energy Parameters This table illustrates how frontier orbital energies, calculated via DFT, are typically presented.

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital (eV). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital (eV). |

Beyond just their energy levels, the spatial distribution of the HOMO and LUMO is crucial for predicting how a molecule will interact with other chemical species. rsc.org Frontier Molecular Orbital (FMO) theory posits that chemical reactions are often governed by the interaction between the HOMO of one molecule and the LUMO of another.

By visualizing the electron density distribution of the HOMO and LUMO across the molecular structure of this compound, one can predict its reactive sites:

HOMO Distribution : The regions of the molecule where the HOMO is localized are electron-rich and are the likely sites for electrophilic attack. In this molecule, the HOMO is expected to have significant contributions from the amino group and the aromatic ring.

LUMO Distribution : The regions where the LUMO is localized are electron-poor and represent the likely sites for nucleophilic attack. The LUMO is expected to be distributed over the carboxylic acid group and the halogen-substituted carbon atoms of the ring. researchgate.net

This analysis allows for a rational prediction of the molecule's reactivity in various chemical environments, which is a cornerstone of modern chemical research.

Conformational Analysis and Tautomeric Equilibrium Studies

The structural flexibility of this compound is primarily centered around the rotation of its amino (-NH₂) and carboxylic acid (-COOH) groups. Conformational analysis involves mapping the potential energy surface as these groups rotate relative to the benzene ring. Intramolecular hydrogen bonding between the amino group's hydrogen and the carboxylic group's oxygen, or between the ortho-amino group and the ortho-bromine, can significantly influence the stability of different conformers.

Tautomerism, the equilibrium between structural isomers, is also a key consideration. For this molecule, the primary tautomeric equilibrium would be the amino-imino tautomerism. The common form is the amino (-NH₂) form, but it can potentially exist in equilibrium with an imino (=NH) form, where a proton transfers from the nitrogen to a ring carbon or the carboxylic group. Computational studies on similar aminobenzoic acids have shown that the amino tautomer is generally the most stable form in the ground state. The relative energies of these tautomers can be calculated using quantum chemical methods to determine their equilibrium populations. In polar environments, it has been noted that the equilibrium might shift towards the imino-tautomer with increasing temperature.

Table 1: Hypothetical Relative Energies of Conformers and Tautomers This table is illustrative, based on typical findings for similar molecules, as specific data for this compound is not available.

| Structure | Method/Basis Set | Relative Energy (kJ/mol) | Note |

|---|---|---|---|

| Conformer 1 (Planar) | DFT/B3LYP | 0.0 | Most stable conformer |

| Conformer 2 (Twisted) | DFT/B3LYP | 15.2 | Rotation of -COOH group |

Calculation of Thermodynamic Properties and Reaction Energetics

Computational methods are essential for determining the thermodynamic properties of a molecule, such as enthalpy of formation, entropy, and Gibbs free energy. These calculations are typically performed using frequency analysis after geometry optimization. The results provide insight into the molecule's stability and its behavior in chemical reactions.

Reaction energetics, including the calculation of activation energies and reaction enthalpies, can be modeled to predict the compound's reactivity. For instance, the energies associated with electrophilic aromatic substitution or nucleophilic attack can be computed. Studies on analogous compounds like 2-amino-3,5-dibromobenzoic acid have utilized Density Functional Theory (DFT) to calculate energies, HOMO-LUMO gaps, and other parameters that describe chemical reactivity. These calculations help in understanding the molecule's stability and predicting its behavior in synthetic transformations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions that are rich or deficient in electrons, which are critical for predicting sites of electrophilic and nucleophilic attack.

In an MEP map of this compound, the following features would be expected:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the carboxylic acid group and potentially the fluorine atoms. These regions are susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the amino group and the carboxylic acid group. These areas are sites for nucleophilic attack.

Neutral Potential (Green): Generally found over the carbon atoms of the aromatic ring.

The MEP surface provides valuable insights into intermolecular interactions, such as hydrogen bonding, and helps rationalize the molecule's reactivity patterns.

Advanced Computational Methodologies

A variety of computational methods can be applied to study this compound, each offering a different balance of accuracy and computational cost.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. They provide high accuracy but are computationally intensive, making them suitable for smaller molecules or for benchmarking results from less demanding methods.

Semi-Empirical Methods: Methods like PM3 use parameters derived from experimental data to simplify calculations. They are much faster than ab initio or DFT methods and are useful for studying very large molecular systems, though with a trade-off in accuracy.

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry for medium-sized organic molecules. Functionals like B3LYP, combined with appropriate basis sets (e.g., 6-311G(d,p)), offer a good compromise between accuracy and computational cost for calculating geometries, vibrational frequencies, and electronic properties of molecules similar to the one .

Molecular Dynamics (MD): MD simulations can be used to study the dynamic behavior of the molecule over time, including conformational changes and interactions with solvent molecules. This method is particularly useful for understanding how the molecule behaves in a biological or solution-phase environment.

These advanced methodologies provide a comprehensive toolkit for a thorough theoretical investigation into the structure, properties, and reactivity of this compound.

Chemical Reactivity and Mechanistic Studies of 2 Amino 6 Bromo 3,5 Difluorobenzoic Acid

Nucleophilic Substitution Reactions Involving the Amino Group

The amino group (-NH₂) at the 2-position of the benzene (B151609) ring is a key site for nucleophilic reactions. As a primary amine, it can act as a nucleophile, participating in reactions that lead to the formation of a diverse range of derivatives. While specific studies on 2-amino-6-bromo-3,5-difluorobenzoic acid are not extensively detailed in the provided literature, the reactivity can be inferred from analogous halogenated aminobenzoic acids.

Key reactions involving the amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to protect the amino group or to introduce new functionalities.

Alkylation: Reaction with alkyl halides, though this can sometimes lead to mixtures of mono- and di-alkylated products.

Condensation Reactions: The amino group can undergo condensation with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases).

The electronic environment of the ring, influenced by the deactivating halogens and carboxylic acid group, may modulate the nucleophilicity of the amino group, but it generally remains a reactive site for these transformations.

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Core

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity of this reaction are dictated by the substituents already present on the ring. masterorganicchemistry.com For this compound, the directing effects of the four substituents are complex.

Amino Group (-NH₂): A powerful activating group and an ortho, para-director.

Halogens (-Br, -F): Deactivating groups, yet they are also ortho, para-directors.

Carboxylic Acid Group (-COOH): A deactivating group and a meta-director.

The position of any potential incoming electrophile is determined by the cumulative effects of these groups. The amino group is the strongest activator, strongly directing to its ortho and para positions. However, both ortho positions (C-1 and C-3) and the para position (C-5) are already substituted. The only available position on the ring is C-4, which is meta to the strongly deactivating carboxyl group and ortho to a deactivating fluorine atom. Therefore, further electrophilic aromatic substitution on the this compound core is expected to be exceptionally difficult and require harsh reaction conditions.

Carboxylic Acid Functional Group Chemistry

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and the one present on this molecule is no exception. It can undergo a variety of transformations at the carboxyl carbon.

The carboxyl group can be readily converted into esters and amides, which are important derivatives in medicinal chemistry and materials science.

Esterification: This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification). The process is reversible, and conditions are often optimized to drive the reaction towards the product ester.

Amidation: The formation of an amide bond from the carboxylic acid and an amine requires the use of coupling agents to activate the carboxyl group. This is because amines are basic, and direct reaction would result in an acid-base neutralization rather than nucleophilic attack. Common coupling agents facilitate this transformation under mild conditions.

| Reaction Type | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Refluxing in excess alcohol | Corresponding Ester |

| Amidation | Amine (Primary or Secondary), Coupling Agents (e.g., EDC, HOBt), Base (e.g., DIPEA) echemi.com | Stirring at room temperature in a suitable solvent (e.g., DMSO, DMF) echemi.com | Corresponding Amide |

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide. For most aromatic carboxylic acids, this is a challenging transformation that requires high temperatures, as the C-C bond connecting the carboxyl group to the aromatic ring is strong. The stability of the resulting carbanion is a key factor. While direct thermal decarboxylation of this compound is unlikely under normal conditions, specific synthetic methods can achieve this transformation. One such specialized method is the Barton bromodecarboxylation, which can convert a carboxylic acid into an aryl bromide. researchgate.net

Halogen Chemistry: Specific Roles of Bromine and Fluorine

The presence of both bromine and fluorine atoms on the aromatic ring opens up possibilities for selective transformations, particularly in the realm of metal-catalyzed cross-coupling reactions. The differing reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds is key to this selectivity.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is a prominent example.

In these reactions, the reactivity of the C-X (where X is a halogen) bond is crucial and generally follows the trend C-I > C-Br > C-Cl >> C-F. For this compound, the C-Br bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the highly stable C-F bonds. nih.gov This differential reactivity allows for the selective functionalization at the 6-position (the site of the bromine atom), leaving the fluorine atoms untouched. This makes the compound a valuable building block for synthesizing more complex molecules where the bromine atom is replaced with various aryl, alkyl, or other groups.

| Component | Example | Function |

|---|---|---|

| Substrate | This compound | Provides the electrophilic carbon (at the C-Br bond). |

| Coupling Partner | Arylboronic acid or ester | Provides the nucleophilic carbon group to be coupled. |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ rsc.org | Catalyzes the reaction cycle (oxidative addition, transmetalation, reductive elimination). doi.org |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ rsc.org | Activates the organoboron species for transmetalation. |

| Solvent | Toluene, Dioxane, DME, Water mixtures | Solubilizes reactants and facilitates the reaction. |

Nucleophilic Aromatic Substitution with Fluorine Atoms

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides. In this mechanism, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. The rate of this reaction is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is typically required to stabilize the negatively charged intermediate (Meisenheimer complex) and facilitate the substitution.

For this compound, the fluorine atoms at the C3 and C5 positions are potential leaving groups for SNAr reactions. Fluorine is a particularly effective leaving group in this context, not because of its stability as an anion, but because its high electronegativity strongly polarizes the carbon-fluorine bond and activates the aromatic ring toward nucleophilic attack.

However, the reactivity of the fluorine atoms in this specific molecule is significantly influenced by the other substituents. The amino group at C2 is a powerful electron-donating group by resonance, which increases the electron density of the aromatic ring and thus deactivates it for nucleophilic attack. This effect would likely counteract the activating effect of the electron-withdrawing halogens and carboxylic acid group. Consequently, nucleophilic substitution of the fluorine atoms on this compound is expected to be challenging under standard SNAr conditions. Experimental evidence from patent literature shows that under certain cyclization conditions, the fluorine atoms remain intact, suggesting their relative stability compared to the reactivity of the amino and carboxyl groups. justia.com

Reactivity of Bromine as a Leaving Group and Directing Group

The bromine atom at the C6 position is a versatile functional group, primarily serving as an excellent leaving group in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. The C-Br bond is weaker than the C-F bond, making it more susceptible to oxidative addition to a palladium(0) catalyst, which is the initial step in these catalytic cycles.

While no specific cross-coupling reactions have been documented for this compound itself in the reviewed literature, its structure is analogous to many substrates that readily undergo such transformations. The bromine atom's position ortho to both the amino and carboxylic acid groups may introduce steric hindrance, potentially influencing reaction rates and requiring careful optimization of catalysts, ligands, and reaction conditions.

Interestingly, in synthetic routes aimed at forming quinazoline (B50416) structures from this compound, the bromine atom is shown to be retained in the final product. justia.com This indicates that under the specific conditions used for heterocycle formation, the C-Br bond is stable and does not participate as a leaving group. This highlights the tunable reactivity of the molecule, where different functional groups can be addressed selectively by choosing appropriate reagents and conditions.

Below is a table of representative palladium-catalyzed coupling reactions performed on structurally similar bromobenzoic acid derivatives, illustrating the potential reactivity of the bromine atom.

| Reactant 1 | Reactant 2 (Coupling Partner) | Catalyst/Conditions | Product Type |

| 2-Bromobenzoic Acid | Aniline | Cu/Cu₂O, K₂CO₃, 130 °C | N-Phenylanthranilic Acid |

| 2-Bromo-4-fluorobenzoic Acid | Aniline | Cu/Cu₂O, K₂CO₃, 130 °C | N-Phenyl-4-fluoroanthranilic Acid |

| 6-Bromo-purine deoxynucleoside | Arylboronic Acids | Pd Catalyst | C-6 Arylpurine deoxynucleoside |

This table presents data from analogous compounds to illustrate the potential reactivity of the target molecule's bromine atom in cross-coupling reactions.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound is determined by its constituent functional groups, primarily the amino and carboxylic acid moieties.

Oxidation: The primary amine (-NH₂) is susceptible to oxidation. Strong oxidizing agents can convert aromatic amines into the corresponding nitro compounds (-NO₂). youtube.com For instance, the oxidation of p-toluidine (B81030) requires the amino group to be protected (e.g., by acetylation) before the methyl group can be oxidized to a carboxylic acid; without protection, the amine itself would be oxidized. youtube.com Enzymatic oxidation of aminobenzoic acids is also a known transformation, which can lead to complete degradation to carbon dioxide, water, and ammonia, or to the formation of other products depending on the specific enzyme system. nih.govnih.gov Therefore, treatment of this compound with potent oxidizing agents would likely target the amino group. The aromatic ring itself, being substituted with electron-withdrawing groups, is relatively resistant to oxidative degradation.

Reduction: The carboxylic acid group (-COOH) is the most likely site for reduction. It can be reduced to a primary alcohol (-CH₂OH) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The choice of reducing agent is critical to ensure selectivity, as some reagents could potentially affect the other functional groups. For example, catalytic hydrogenation (e.g., with H₂/Pd/C), a common method for reducing nitro groups to amines, would not typically reduce a carboxylic acid under standard conditions. google.com This differential reactivity allows for selective transformations on molecules containing both functional groups. The halogen substituents are generally stable to these reduction conditions.

Derivatization and Functionalization Strategies for 2 Amino 6 Bromo 3,5 Difluorobenzoic Acid

Synthesis of Amide and Ester Derivatives for Diverse Applications

The carboxylic acid group of 2-amino-6-bromo-3,5-difluorobenzoic acid is a prime site for derivatization, most commonly through the formation of amides and esters. These reactions are fundamental in drug discovery and development, as they can significantly modulate the physicochemical and pharmacokinetic properties of the parent molecule.

Amide bond formation is typically achieved by activating the carboxylic acid, for instance, by converting it to an acid chloride, followed by reaction with a primary or secondary amine. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the direct reaction between the carboxylic acid and an amine. These methods provide access to a vast library of amide derivatives with diverse functionalities.

Esterification is another common derivatization strategy. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), is a classical method. Other milder methods include reaction with alkyl halides in the presence of a base or using coupling agents. The resulting esters can serve as prodrugs, enhancing the bioavailability of the parent compound, or as intermediates for further synthetic transformations.

The following table summarizes common reagents and conditions for the synthesis of amide and ester derivatives:

| Derivative Type | Reagent/Method | Typical Conditions |

| Amide | Thionyl chloride (SOCl₂) followed by amine (R-NH₂) | Anhydrous solvent (e.g., THF, DCM), often at room temperature |

| EDC/HOBt and amine (R-NH₂) | Polar aprotic solvent (e.g., DMF, DCM), room temperature | |

| DCC/DMAP and amine (R-NH₂) | Aprotic solvent (e.g., DCM), room temperature | |

| Ester | Alcohol (R-OH) and strong acid catalyst (e.g., H₂SO₄) | Reflux in excess alcohol |

| Alkyl halide (R-X) and base (e.g., K₂CO₃, Cs₂CO₃) | Polar aprotic solvent (e.g., DMF, acetone), elevated temperature |

Chemical Modifications of the Amino Group

The amino group of this compound offers another avenue for structural diversification, enabling the introduction of a variety of functional groups that can influence the molecule's biological activity and physical properties.

Acylation and Sulfonylation Reactions

The primary amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation is useful for introducing a range of substituents, from simple alkyl chains to more complex aromatic or heterocyclic moieties. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides, which are a common feature in many therapeutic agents.

Reductive Amination and Alkylation

Reductive amination provides a powerful method for the mono- or di-alkylation of the amino group. masterorganicchemistry.com This reaction typically involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ using a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org This one-pot procedure is highly efficient and tolerates a wide range of functional groups. organic-chemistry.org

Direct alkylation of the amino group with alkyl halides can also be achieved, although over-alkylation to form tertiary amines can be a competing side reaction. Careful control of reaction conditions, such as the stoichiometry of the alkylating agent and the choice of base and solvent, is crucial to achieve the desired degree of alkylation.

Introduction of Heterocyclic Moieties and Fused Ring Systems

The presence of both an amino and a carboxylic acid group in a 1,2-relationship on the benzene (B151609) ring makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, particularly quinazolines. Quinazoline (B50416) derivatives are known to possess a broad spectrum of biological activities. bu.edu.egnih.govscispace.comnih.govresearchgate.net

The synthesis of 6-bromo-quinazoline derivatives can be achieved through condensation reactions with various electrophiles. nih.govscispace.com For example, reaction with formamide (B127407) or orthoesters can lead to the formation of the corresponding quinazolinone. Alternatively, condensation with isothiocyanates can yield thioquinazoline derivatives. The bromo substituent at the 6-position of the resulting quinazoline can be retained, providing a handle for further functionalization. nih.gov

Exploiting Halogen Atoms for Advanced Functionalization

The bromine atom on the aromatic ring of this compound is a key functional group for introducing further molecular complexity through various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Bond Forming Reactions (e.g., Sonogashira, Heck, Negishi Couplings)

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This method is highly valuable for the synthesis of aryl alkynes, which are important intermediates in organic synthesis and can be found in various biologically active molecules.

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the synthesis of substituted alkenes and has been widely applied in the synthesis of complex organic molecules.

Negishi Coupling: The Negishi coupling reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and an organozinc reagent. This reaction is known for its high functional group tolerance and is a reliable method for the synthesis of biaryl compounds and other complex structures.

The following table provides a general overview of these cross-coupling reactions:

| Reaction | Coupling Partner | Catalyst System | Typical Products |

| Sonogashira | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | Aryl Alkynes |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Substituted Alkenes |

| Negishi | Organozinc Reagent | Pd catalyst (e.g., Pd(PPh₃)₄) | Biaryls, Alkylated Arenes |

These derivatization and functionalization strategies highlight the significant potential of this compound as a versatile scaffold for the synthesis of a wide array of novel compounds with potential applications in various fields of chemistry and pharmacology.

Formation of Boronic Acid Derivatives for Cross-Coupling Applications

The transformation of the bromo-substituent in this compound into a boronic acid or its corresponding ester is a critical step for its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This conversion opens up avenues for the introduction of a wide array of aryl and heteroaryl moieties at the 6-position.

While direct borylation of this compound is challenging due to the presence of the deactivating and potentially interfering amino and carboxylic acid groups, several established methods for the synthesis of aryl boronic acids can be hypothetically applied. These methods typically involve the conversion of the aryl bromide into an organometallic intermediate, which is then quenched with a boron electrophile.

Common strategies for the synthesis of aryl boronic acids from aryl bromides include:

Lithium-Halogen Exchange: This method involves the treatment of the aryl bromide with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to form an aryllithium intermediate. This intermediate is then reacted with a trialkyl borate (B1201080), like trimethyl borate or triisopropyl borate, followed by acidic workup to yield the boronic acid. The presence of the acidic protons on the amino and carboxylic acid groups of the starting material would necessitate their protection prior to the lithium-halogen exchange.

Grignard Reaction: Formation of a Grignard reagent by reacting the aryl bromide with magnesium metal can be another route. The resulting organomagnesium compound can then be treated with a borate ester. This method is often more compatible with a broader range of functional groups compared to the organolithium route, but protection of the acidic protons would likely still be required.

Palladium-Catalyzed Borylation: The Miyaura borylation reaction, which utilizes a palladium catalyst and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), is a powerful tool for the direct conversion of aryl halides to boronate esters. organic-chemistry.org This method often shows excellent functional group tolerance. The development of specialized ligands has enabled the borylation of even sterically hindered and electronically deactivated aryl bromides. organic-chemistry.org

Below is a table summarizing these potential synthetic routes for the formation of a boronic acid derivative from a protected form of this compound.

| Method | Reagents | Intermediate | Product | Key Considerations |

| Lithium-Halogen Exchange | 1. Protecting groups2. n-BuLi or t-BuLi3. B(OR)₃4. H₃O⁺ | Aryllithium | 2-Amino-3,5-difluoro-6-(dihydroxyboranyl)benzoic acid | Requires protection of NH₂ and COOH groups; cryogenic conditions. |

| Grignard Reaction | 1. Protecting groups2. Mg3. B(OR)₃4. H₃O⁺ | Grignard Reagent | 2-Amino-3,5-difluoro-6-(dihydroxyboranyl)benzoic acid | Protection of acidic protons is necessary. |

| Palladium-Catalyzed Borylation | 1. Protecting groups2. B₂pin₂3. Pd catalyst (e.g., Pd(dppf)Cl₂)4. Base (e.g., KOAc) | - | Pinacol ester of 2-Amino-3,5-difluoro-6-boronic acid | Often exhibits good functional group tolerance, but protection might still be beneficial. |

Design and Synthesis of Complex Polyfunctionalized Molecules from this compound

The inherent functionalities of this compound make it an excellent starting material for the synthesis of complex, polyfunctionalized molecules, particularly heterocyclic systems of pharmaceutical interest. The amino and carboxylic acid groups can participate in cyclization reactions to form fused ring systems, while the bromo-substituent provides a handle for introducing further molecular diversity via cross-coupling reactions.

A notable application of this compound is in the synthesis of quinazolinone derivatives. For instance, this compound has been utilized as a precursor in the synthesis of 5-bromo-6,8-difluoro-2-(methylthio)quinazolin-4(3H)-one. researchgate.net This transformation highlights a common strategy where the anthranilic acid moiety undergoes cyclization with a suitable one-carbon synthon.

The general synthetic approach to quinazolinones from anthranilic acids involves two key steps:

Acylation of the amino group: The 2-amino group is first acylated.

Cyclization: The resulting amide then undergoes cyclization to form the quinazolinone ring.

In the case of the synthesis of 5-bromo-6,8-difluoro-2-(methylthio)quinazolin-4(3H)-one from this compound, the reaction likely proceeds through the formation of an intermediate isothiocyanate, which then cyclizes. The subsequent S-alkylation would yield the final product.

The table below outlines the transformation of this compound into a more complex quinazolinone derivative.

| Starting Material | Key Transformation | Product | Significance |

| This compound | Cyclization and functionalization | 5-bromo-6,8-difluoro-2-(methylthio)quinazolin-4(3H)-one researchgate.net | Demonstrates the utility of the starting material in constructing complex heterocyclic scaffolds. |

The resulting polyfunctionalized quinazolinone retains the bromo-substituent, which can be further elaborated using cross-coupling reactions, as discussed in the previous section, to generate a library of diverse compounds for biological screening.

Supramolecular Chemistry and Solid State Interactions of 2 Amino 6 Bromo 3,5 Difluorobenzoic Acid

Hydrogen Bonding Networks in Crystal Structures

Hydrogen bonding is a critical directional interaction that governs the assembly of molecules in the crystalline state. For 2-Amino-6-bromo-3,5-difluorobenzoic acid, the presence of a carboxylic acid group (-COOH) and an amino group (-NH2) provides strong hydrogen bond donors and acceptors. It is highly probable that the carboxylic acid groups would form robust dimeric synthons, a common and energetically favorable motif in benzoic acid derivatives.

Furthermore, the amino group can participate in hydrogen bonding with the carboxylic acid groups of adjacent molecules or with the fluorine atoms, which can act as weak hydrogen bond acceptors. The interplay between these potential hydrogen bonds would lead to the formation of complex one-, two-, or three-dimensional networks, fundamentally defining the crystal packing.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor Group | Acceptor Group | Potential Synthon/Motif |

| Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Carboxylic Acid Dimer (R22(8)) |

| Amino (-NH) | Carboxylic Acid (C=O) | N-H···O Hydrogen Bond |

| Amino (-NH) | Fluorine (-F) | N-H···F Hydrogen Bond |

| Carboxylic Acid (-OH) | Amino (-N) | O-H···N Hydrogen Bond |

Halogen Bonding Interactions and Their Influence on Molecular Packing

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this compound, the bromine atom is a potential halogen bond donor. The electron-withdrawing fluorine atoms on the aromatic ring would enhance the electrophilic character of the bromine atom, making it more likely to engage in halogen bonding.

Co-crystallization and Polymorphism Studies for Material Science Applications

The functional groups on this compound make it an excellent candidate for co-crystallization. By introducing a second molecule (a co-former) that can form complementary hydrogen or halogen bonds, it is possible to create novel crystalline materials with tailored properties, such as altered solubility, stability, or melting point.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is also a strong possibility for this molecule. The flexibility in hydrogen and halogen bonding, along with the potential for different π-π stacking arrangements, could lead to the formation of multiple crystal structures with distinct physical properties. The study of polymorphism is critical in material science and pharmaceuticals, as different polymorphs can have significantly different performance characteristics. However, no specific polymorphs of this compound have been reported in the literature.

Principles of Crystal Engineering and Directed Self-Assembly

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. The principles of crystal engineering would be applied to this compound by strategically utilizing its hydrogen bonding, halogen bonding, and π-π stacking capabilities.

By selecting appropriate co-formers or crystallization conditions, it would be theoretically possible to direct the self-assembly of this molecule into specific supramolecular architectures. For instance, the use of a co-former with two hydrogen bond acceptor sites at a specific distance could lead to the formation of a predictable one-dimensional ribbon or a two-dimensional sheet structure. The rational design of such structures is a primary goal of crystal engineering.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-6-bromo-3,5-difluorobenzoic acid, and how can reaction efficiency be optimized?

- Methodology : A common approach involves halogenation of a difluorobenzoic acid precursor using brominating agents (e.g., Br₂ or NBS) in acidic media. For example, describes a bromination method for a structurally similar compound (5-bromo-2,4-difluorobenzoic acid) using aqueous sulfuric acid, yielding >93% purity. Adjust reaction temperature (0–25°C) and stoichiometry to minimize side products. Monitor progress via TLC or HPLC .

- Optimization : Use DFT calculations (e.g., B3LYP hybrid functional) to predict reactive sites and optimize regioselectivity, as suggested in for thermochemical accuracy in reaction design .

Q. How can the purity and structural integrity of this compound be validated?

- Characterization : Employ a combination of:

- NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and aromatic ring geometry.

- HPLC-MS for purity assessment (>98% as per ) and detection of brominated byproducts.

- Elemental analysis to verify molecular formula (C₇H₄BrF₂NO₂) .

Q. What solvent systems are suitable for handling this compound in biological assays?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO (see ’s solubility data). For cell-based studies, prepare stock solutions in DMSO (≤0.1% v/v final concentration) to avoid cytotoxicity .

Advanced Research Questions

Q. How do electronic effects of the bromo and difluoro substituents influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while fluorine’s electron-withdrawing effect enhances electrophilicity at the C-6 position. highlights similar reactivity in halogenated benzoic acids, enabling aryl-aryl bond formation. Use Pd catalysts (e.g., Pd(PPh₃)₄) with optimized ligand systems to mitigate dehalogenation side reactions .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

- Approach : Perform molecular docking using density-functional theory (DFT)-optimized geometries ( ’s B3LYP functional) to model binding to enzymes like kinases or proteases. Compare with experimental IC₅₀ values to validate computational predictions. Include solvent effects (e.g., PCM model) for accuracy .

Q. How can contradictory data on the compound’s biological activity be resolved?

- Case Study : If inconsistent IC₅₀ values arise in enzyme inhibition assays:

- Control variables : Standardize assay conditions (pH, temperature, DMSO concentration).

- Probe purity : Re-analyze compound batches via HPLC ( specifies ≥98% purity).

- Validate targets : Use siRNA or CRISPR knockouts to confirm on-target effects .

Q. What strategies mitigate decomposition during long-term storage?

- Stability Protocol : Store under inert gas (N₂/Ar) at −20°C in amber vials. recommends similar conditions for brominated difluorobenzoic acids to prevent hydrolysis or photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.